2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0936317
InChI:
InChI=1S/C18H13I2NO2/c1-23-16-4-2-3-12-6-8-13(21-17(12)16)7-5-11-9-14(19)18(22)15(20)10-11/h2-10,21H,1H3/b13-7-
SMILES:
COC1=CC=CC2=C1NC(=CC=C3C=C(C(=O)C(=C3)I)I)C=C2
Molecular Formula:
C18H13I2NO2
Molecular Weight:
529.1 g/mol
2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
CAS No.:
Cat. No.: VC0936317
Molecular Formula: C18H13I2NO2
Molecular Weight: 529.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13I2NO2 |
|---|---|
| Molecular Weight | 529.1 g/mol |
| IUPAC Name | 2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one |
| Standard InChI | InChI=1S/C18H13I2NO2/c1-23-16-4-2-3-12-6-8-13(21-17(12)16)7-5-11-9-14(19)18(22)15(20)10-11/h2-10,21H,1H3/b13-7- |
| Standard InChI Key | BKJWHQHOBHSJGL-QPEQYQDCSA-N |
| Isomeric SMILES | COC1=CC=CC2=C1N/C(=C\C=C3C=C(C(=O)C(=C3)I)I)/C=C2 |
| SMILES | COC1=CC=CC2=C1NC(=CC=C3C=C(C(=O)C(=C3)I)I)C=C2 |
| Canonical SMILES | COC1=CC=CC2=C1NC(=CC=C3C=C(C(=O)C(=C3)I)I)C=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator